Carbubarb

Description

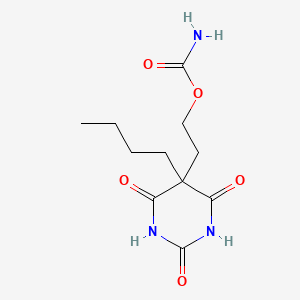

Structure

2D Structure

3D Structure

Properties

CAS No. |

960-05-4 |

|---|---|

Molecular Formula |

C11H17N3O5 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

2-(5-butyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamate |

InChI |

InChI=1S/C11H17N3O5/c1-2-3-4-11(5-6-19-9(12)17)7(15)13-10(18)14-8(11)16/h2-6H2,1H3,(H2,12,17)(H2,13,14,15,16,18) |

InChI Key |

ZWGPHQZXAPWKOV-UHFFFAOYSA-N |

SMILES |

CCCCC1(C(=O)NC(=O)NC1=O)CCOC(=O)N |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)NC1=O)CCOC(=O)N |

Other CAS No. |

960-05-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Carbubarb

Established Synthetic Pathways for Carbubarb Analogues

The cornerstone of this compound synthesis is the malonic ester synthesis, a robust method for preparing substituted acetic acids and their derivatives. wikipedia.orglibretexts.orgmasterorganicchemistry.com The general approach to synthesizing 5,5-disubstituted barbiturates involves a two-step sequence: the dialkylation of a malonic ester followed by a condensation reaction with urea (B33335).

The synthesis of this compound commences with a dialkyl malonate, such as diethyl malonate. This starting material undergoes a sequential dialkylation at the α-carbon, which is acidic due to the flanking ester groups. The first step involves the introduction of a butyl group via an S(_N)2 reaction with an appropriate alkyl halide, like 1-bromobutane, in the presence of a base such as sodium ethoxide.

Following the initial alkylation, a second alkyl group, the 2-carbamoyloxyethyl moiety, is introduced. This is typically achieved by reacting the mono-alkylated malonic ester with a suitable electrophile, for instance, 2-bromoethyl carbamate (B1207046). The resulting dialkylated malonic ester, diethyl 2-butyl-2-(2-carbamoyloxyethyl)malonate, is the key precursor to this compound.

The final step is the condensation of this disubstituted malonic ester with urea. This reaction, carried out in the presence of a strong base like sodium ethoxide, results in the formation of the pyrimidine (B1678525) ring structure characteristic of barbiturates, yielding this compound.

Table 1: General Reaction Scheme for this compound Synthesis

| Step | Reactants | Reagents | Product |

| 1 | Diethyl malonate, 1-Bromobutane | Sodium ethoxide | Diethyl 2-butylmalonate |

| 2 | Diethyl 2-butylmalonate, 2-Bromoethyl carbamate | Sodium ethoxide | Diethyl 2-butyl-2-(2-carbamoyloxyethyl)malonate |

| 3 | Diethyl 2-butyl-2-(2-carbamoyloxyethyl)malonate, Urea | Sodium ethoxide | This compound |

Novel Approaches in this compound Chemical Synthesis

While the classical malonic ester synthesis remains a fundamental route, contemporary organic synthesis offers novel strategies that could be applied to the synthesis of this compound and its analogues. These modern methods often focus on improving efficiency, yield, and environmental friendliness.

One such approach involves the use of phase-transfer catalysis for the alkylation of the malonic ester. google.com This technique can enhance the reaction rate and yield by facilitating the transfer of the malonate enolate from an aqueous or solid phase to an organic phase containing the alkyl halide.

Another innovative strategy is the one-pot, three-component sequential synthesis of substituted barbiturates. nih.gov This method involves the condensation of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters to form N-acyl urea derivatives, which can then be cyclized in the presence of a base to yield the barbiturate (B1230296) ring. Adapting this methodology for this compound would require the use of a malonic acid monoester bearing one of the desired side chains.

Furthermore, advancements in the synthesis of carbamates can be integrated into the preparation of the 2-carbamoyloxyethyl side chain. For example, palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol can efficiently generate carbamates.

Optimization of Reaction Conditions for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in an industrial setting. Key parameters for optimization in the established synthetic pathway include the choice of base, solvent, temperature, and reaction time.

For the alkylation steps, the selection of the base is critical. While sodium ethoxide in ethanol (B145695) is traditionally used, other base/solvent combinations, such as potassium carbonate in an inert solvent like toluene, can be explored to improve yields, especially in large-scale production. google.com The use of tertiary butanol as a solvent has also been shown to be advantageous in the alkylation of β-ketoesters, a related reaction. google.com

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a library of derivatives with systematic structural modifications is required. These studies are crucial for identifying the key structural features responsible for the compound's biological activity and for designing new analogues with improved properties.

Design Principles for this compound Derivative Libraries

The design of a this compound derivative library would focus on modifying three primary regions of the molecule: the C5 substituents, the carbamate group, and the barbiturate ring itself.

Modification of the C5-substituents: The length and branching of the alkyl chain (the butyl group) can be varied. Similarly, the linker between the barbiturate ring and the carbamate group (the ethyl group) can be altered in length or rigidity.

Modification of the carbamate group: The nitrogen of the carbamate can be substituted with one or two alkyl or aryl groups. The oxygen of the carbamate could also potentially be replaced with a sulfur atom to generate thiocarbamates.

Modification of the barbiturate ring: The nitrogen atoms of the barbiturate ring can be substituted with alkyl or aryl groups.

Functional Group Modifications and Their Synthetic Routes

The synthesis of these derivatives would largely follow the established malonic ester synthesis pathway, with variations in the starting materials.

Varying the C5-alkyl group: A range of alkyl halides (e.g., propyl bromide, pentyl bromide, isobutyl bromide) can be used in the first alkylation step to generate a series of analogues with different alkyl chains at the C5 position.

Varying the linker: To modify the linker between the barbiturate ring and the carbamate, different haloalkyl carbamates (e.g., 3-bromopropyl carbamate) would be required for the second alkylation step.

Modifying the carbamate nitrogen: N-substituted carbamates can be prepared by reacting an alcohol with an appropriate isocyanate or by using N-substituted carbamoyl (B1232498) chlorides. These can then be incorporated into the haloalkylating agent.

Modifying the barbiturate nitrogens: To synthesize N-substituted barbiturates, substituted ureas (e.g., N-methylurea or N,N'-dimethylurea) would be used in the final condensation step.

Table 2: Examples of Synthetic Routes for this compound Derivatives

| Derivative Type | Key Modification | Synthetic Strategy |

| C5-Alkyl Analogue | Change in the n-butyl group | Use of a different alkyl halide in the first alkylation of diethyl malonate. |

| Linker Analogue | Change in the ethylene (B1197577) bridge | Use of a haloalkyl carbamate with a different linker length in the second alkylation. |

| N-Substituted Carbamate | Alkyl/Aryl group on carbamate N | Synthesis of the corresponding N-substituted haloalkyl carbamate prior to alkylation. |

| N-Substituted Barbiturate | Alkyl/Aryl group on barbiturate N | Use of a substituted urea in the final condensation reaction. |

By systematically applying these synthetic strategies, a diverse library of this compound derivatives can be generated, providing a valuable platform for detailed structure-activity relationship studies and the potential discovery of new therapeutic agents.

Structural Elucidation and Advanced Spectroscopic Characterization of Carbubarb

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Carbubarb Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The protons of the N-H groups in the barbiturate (B1230296) ring would likely appear as a broad singlet in the downfield region, typically around δ 11.0-11.5 ppm, similar to what is observed for unsubstituted barbituric acid. chemicalbook.com The protons on the ethyl group and the butyl chain would exhibit characteristic splitting patterns due to spin-spin coupling with adjacent, non-equivalent protons. For instance, the terminal methyl group (CH₃) of the butyl chain would appear as a triplet, while the adjacent methylene (B1212753) group (CH₂) would be a sextet. wikipedia.org The methylene protons of the ethyl carbamate (B1207046) side chain would also show distinct chemical shifts and coupling.

The ¹³C NMR spectrum provides complementary information by showing a single peak for each unique carbon atom. chemicalbook.com The carbonyl carbons (C=O) of the barbiturate ring are the most deshielded and would appear significantly downfield, expected in the range of δ 150-175 ppm. The quaternary carbon at the C-5 position of the ring would also have a characteristic chemical shift. The carbons of the butyl and ethyl carbamate moieties would appear in the more upfield region of the spectrum. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: Data is predicted based on the analysis of structurally similar compounds and chemical shift principles, as direct experimental data for this compound is not widely published.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| N-H (Barbiturate Ring) | 11.0 - 11.5 | Broad Singlet |

| -CH₂- (Carbamate) | 4.1 - 4.3 | Triplet |

| -CH₂- (Ethyl, adjacent to C5) | 2.1 - 2.3 | Triplet |

| -CH₂- (Butyl, adjacent to C5) | 1.8 - 2.0 | Triplet |

| -CH₂- (Butyl, internal) | 1.2 - 1.4 | Multiplet |

| -CH₂- (Butyl, internal) | 1.1 - 1.3 | Multiplet |

| -CH₃ (Butyl) | 0.8 - 1.0 | Triplet |

| -NH₂ (Carbamate) | 5.0 - 5.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on the analysis of structurally similar compounds and chemical shift principles, as direct experimental data for this compound is not widely published.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Barbiturate Ring, C2, C4, C6) | 150 - 175 |

| C=O (Carbamate) | 155 - 160 |

| C5 (Barbiturate Ring) | 55 - 65 |

| -CH₂- (Carbamate) | 60 - 65 |

| -CH₂- (Ethyl, adjacent to C5) | 35 - 45 |

| Butyl Chain Carbons | 13 - 40 |

Mass Spectrometry (MS) Techniques for this compound Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. With a chemical formula of C₁₁H₁₇N₃O₅, this compound has an exact mass of approximately 271.12 u. govst.edu

In an electron ionization (EI) mass spectrum, this compound would be expected to produce a molecular ion peak (M⁺) at m/z 271, although this peak may be weak or absent in some barbiturates. The fragmentation of barbiturates is well-characterized and often involves cleavage of the substituents at the C-5 position. researchgate.netcymitquimica.com For this compound, key fragmentation pathways would likely involve the loss of the butyl group ([M-57]⁺) and the ethyl carbamate side chain or parts thereof. The loss of the entire ethyl carbamate group would result in a fragment at [M-88]⁺. Further fragmentation can occur through rearrangements like the McLafferty rearrangement, particularly involving the carbonyl groups. nih.govnist.gov Analysis of related compounds like butabarbital shows major fragment ions at m/z 156 and 141, which correspond to cleavages around the barbiturate core. nih.govswgdrug.org

Table 3: Predicted Key Mass Fragments for this compound (Note: Fragmentation is predicted based on the structure of this compound and known fragmentation patterns of related barbiturates.)

| m/z Value | Predicted Fragment Identity |

| 271 | [M]⁺ (Molecular Ion) |

| 214 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 183 | [M - C₃H₅NO₂]⁺ (Loss of ethyl carbamate moiety) |

| 156 | Fragment from barbiturate ring cleavage |

| 141 | Fragment from barbiturate ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in the this compound molecule. These two methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice-versa. caymanchem.com

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the multiple carbonyl (C=O) groups of the barbiturate ring and the carbamate moiety. These C=O stretching vibrations typically appear in the region of 1650-1750 cm⁻¹. nih.gov Another key feature would be the N-H stretching vibrations from the imide and carbamate groups, which are expected to produce broad bands in the 3100-3500 cm⁻¹ region. springernature.com C-H stretching from the alkyl chains would be observed between 2850 and 3000 cm⁻¹. The region from 700 to 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions from C-C, C-N stretching and various bending vibrations, which is unique to the molecule. spectroscopyonline.com

Raman spectroscopy is also highly effective for characterizing barbiturates. A prominent peak due to the symmetric breathing vibration of the pyrimidine (B1678525) ring is a characteristic feature used to identify barbiturates, often appearing around 650 cm⁻¹. nih.govspiedigitallibrary.org In studies of the related compound phenobarbital (B1680315), characteristic Raman signals were observed at 625-642 cm⁻¹, 1005 cm⁻¹, and 1015-1038 cm⁻¹. govst.eduijsra.net Similar signals would be expected for this compound, providing confirmatory evidence of the core barbiturate structure.

Table 4: Predicted Principal Vibrational Bands for this compound (IR and Raman) (Note: Wavenumbers are predicted based on characteristic group frequencies and data from analogous barbiturate structures.)

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | 3100 - 3500 | Strong, Broad (IR) / Weak (Raman) |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C=O Stretch | 1650 - 1750 | 1650 - 1750 | Very Strong (IR) / Medium (Raman) |

| N-H Bend | 1500 - 1600 | 1500 - 1600 | Medium |

| Pyrimidine Ring Breathing | Not prominent | ~650 | Strong (Raman) |

X-ray Crystallography Studies of this compound and its Co-crystals

Furthermore, the formation of co-crystals, where this compound is crystallized with a second, different molecule (a co-former), could be explored. This technique is often used to modify the physicochemical properties of a substance. A crystallographic study of a this compound co-crystal would reveal the specific intermolecular interactions, such as hydrogen bonds, between this compound and the co-former.

Chromatographic Techniques for this compound Purity Assessment and Isolation

Chromatographic methods are the cornerstone for assessing the purity of this compound and for its isolation from reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for this purpose.

HPLC, particularly in the reversed-phase mode (RP-HPLC), is an excellent method for the analysis of barbiturates. nist.govwa.gov A typical RP-HPLC method for this compound would utilize a nonpolar stationary phase, such as a C18 column, and a polar mobile phase.

A suitable mobile phase would likely consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases; due to its alkyl and carbamate side chains, this compound is expected to be well-retained on a C18 column. Detection is commonly achieved using a UV detector, as the barbiturate ring possesses a chromophore that absorbs UV light, typically in the range of 210-240 nm. nist.gov By calibrating the instrument with certified reference standards, the method can be used for accurate quantification and purity assessment, identifying and measuring any impurities present. wa.gov

Table 5: Example HPLC Method Parameters for this compound Analysis (Note: These parameters represent a typical starting point for method development for a barbiturate compound.)

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 214 nm |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a highly specific and sensitive technique for the analysis of barbiturates. caymanchem.com Due to the low volatility and polar nature of barbiturates, a derivatization step is often required to convert them into more volatile and thermally stable compounds suitable for GC analysis. spiedigitallibrary.orgsigmaaldrich.com A common derivatization technique is methylation, for example, using trimethylanilinium hydroxide (B78521) (TMAH), which methylates the acidic N-H protons. caymanchem.com

The derivatized this compound would then be injected into the GC, where it is separated from other components on a capillary column (e.g., a 5% phenyl polysiloxane phase). sigmaaldrich.com The retention time is a characteristic property used for identification. The eluting components then enter the mass spectrometer, which provides definitive identification based on the mass spectrum and fragmentation pattern of the derivatized molecule. This combination of chromatographic separation and mass spectrometric detection provides exceptional selectivity and sensitivity for the analysis of this compound.

Computational and Theoretical Chemistry Studies of Carbubarb

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Carbubarb at the electronic level. These methods can predict molecular geometry, electronic distribution, and reactivity descriptors.

While specific quantum chemical studies on this compound are not widely available in the public domain, research on related barbiturates demonstrates the utility of these approaches. For instance, studies on barbituric acid and its derivatives have utilized quantum mechanical methods to determine their geometry and conformational properties. nih.gov The AM1 semiempirical molecular orbital method has been successfully used to optimize the structures of a large set of barbiturates to support quantitative structure-activity relationship (QSAR) studies. nih.gov Such calculations provide insights into the molecular electrostatic potential (MEP), which is crucial for understanding how a molecule like this compound would interact with its biological targets. nih.gov The reactivity of barbiturates, which is influenced by the substituents on the barbiturate (B1230296) ring, can also be investigated using these methods, providing a basis for understanding how this compound's specific structure dictates its chemical behavior. nih.gov

Molecular Docking Simulations of this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a drug and its biological target, such as a receptor or enzyme.

In the context of this compound, molecular docking has been employed in a virtual screening study to assess its potential as an inhibitor of the SARS-CoV-2 Main Protease (Mpro). In this study, this compound was docked to the active site of Mpro, yielding a docking score of -5.26. This score provides a quantitative estimate of the binding affinity of this compound to this specific target.

Broader research on barbiturates has extensively used molecular docking to investigate their interactions with the GABA-A receptor, a primary target for their sedative-hypnotic effects. nih.govacs.orgnih.gov These studies have revealed that barbiturates can bind within the ion channel pore of pentameric ligand-gated ion channels (pLGICs), a class of receptors that includes the GABA-A receptor. nih.gov For example, crystal structures of barbiturates bound to the GLIC, a prokaryotic pLGIC homolog, show that the main interactions are hydrogen bonds between the carbonyl groups of the barbiturate's pyrimidine (B1678525) ring and serine residues within the channel pore. nih.gov The aliphatic substituents at the C5 position of the barbiturate ring can further stabilize this binding through van der Waals interactions with isoleucine residues. nih.gov These findings provide a detailed atomic-level model of how barbiturates, and by extension this compound, could interact with and modulate the function of such ion channels.

| Compound | Target | Docking Score |

| This compound | SARS-CoV-2 Mpro | -5.26 |

This interactive table summarizes the available molecular docking data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with a target over time. This method complements the static picture provided by molecular docking.

In the aforementioned SARS-CoV-2 study, after the initial docking, short MD simulations (10 ns) were performed on the top-ranked compounds, which would have included this compound based on its docking score. These simulations are used to assess the stability of the docked pose and to refine the binding interactions. Following these short simulations, longer simulations (100 ns) were conducted on the most promising candidates to obtain a more detailed understanding of their binding dynamics.

General MD simulation studies on barbiturate-receptor complexes have provided valuable insights into the mechanisms of action. nih.govrowan.edu For instance, MD simulations of GABA binding to the GABA-C receptor have elucidated the critical role of specific amino acid residues, such as Arg104, in forming stable interactions with the neurotransmitter. nih.gov Similar simulations for barbiturates could reveal the key residues within the GABA-A receptor that are essential for their modulatory effects. Furthermore, MD simulations can be used to perform conformational analysis of this compound in different environments, such as in aqueous solution or within a lipid bilayer, to understand its flexibility and preferred shapes, which are crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

This compound was included in a binary QSAR model used to screen a library of FDA-approved drugs for antiviral therapeutic activity. In this model, this compound received a normalized therapeutic activity value of 0.81 (with a 68.32% confidence level), which surpassed the activity cutoff of 0.75, leading to its selection for further molecular docking studies against SARS-CoV-2 Mpro.

Extensive QSAR studies have been conducted on barbiturate analogues to understand the structural requirements for their various biological activities, such as anticonvulsant effects. nih.gov These studies have shown that for anti-MES (maximal electroshock) activity, topological and electronic properties of the barbiturates are highly relevant, while for anti-s.c.Met (subcutaneous metrazol) activity, lipophilicity and geometry are more important considerations. nih.gov More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to barbituric acid derivatives to model their inhibitory activity against enzymes like urease. mdpi.comnih.gov These models use 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate with activity, providing a detailed 3D map of the structural features that enhance or diminish the desired biological effect. mdpi.comnih.gov Such approaches could be invaluable for designing novel this compound analogues with improved potency and selectivity.

| QSAR Model | Compound | Predicted Activity Score | Confidence (%) |

| Antiviral Therapeutic Activity (Binary QSAR) | This compound | 0.81 | 68.32 |

This interactive table presents the QSAR data available for this compound.

In Silico Screening Methodologies for this compound Repurposing Potential

In silico screening, also known as virtual screening, involves the use of computational methods to search large libraries of compounds for those that are most likely to bind to a drug target. nih.gov This approach can significantly accelerate the initial stages of drug discovery and is also a powerful tool for drug repurposing, which aims to find new uses for existing drugs. nih.gov

This compound was part of a large-scale virtual screening campaign to identify potential inhibitors of the SARS-CoV-2 main protease from a library of FDA-approved drugs and compounds in clinical investigation. This is a prime example of in silico screening for drug repurposing. The process involved an initial filtering using a QSAR model, followed by molecular docking of the selected compounds.

The general strategy for in silico screening of barbiturates, including this compound, for repurposing would involve several steps. Initially, a virtual library of compounds, which could range from thousands to billions of molecules, is prepared. nih.govyoutube.com Then, using a known protein target, these compounds are docked into the binding site. The results are then scored and ranked based on their predicted binding affinity. nih.gov This can be followed by more rigorous computational analyses, such as MD simulations and binding free energy calculations, on the top-scoring hits to reduce the number of false positives before proceeding to experimental validation. nih.gov This methodology could be applied to screen this compound against a wide array of biological targets to uncover new therapeutic potentials.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating a wide range of molecular properties with a good balance of accuracy and computational cost.

While specific DFT studies on this compound were not found, the application of DFT to other barbiturates highlights its potential in this compound research. For example, DFT calculations have been used to evaluate the lipophilicity (expressed as logP) of ten different barbiturate derivatives. dergipark.org.tr In that study, the geometries of the barbiturates were optimized, and their Gibbs free energies of solvation were calculated in both water and n-octanol to predict their partition coefficients. dergipark.org.tr The study found a good correlation between the DFT-calculated logP values and experimental data. dergipark.org.tr Furthermore, quantum chemical descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the electrophilicity index were calculated to interpret the lipophilicity trends. dergipark.org.tr Such DFT studies on this compound could provide accurate predictions of its physicochemical properties, which are critical for its pharmacokinetic profile.

Chemometric Approaches for this compound Data Analysis

Chemometrics is the science of extracting information from chemical systems by data-driven means. It involves the use of multivariate statistical methods to analyze chemical data and is often used in conjunction with other computational chemistry techniques.

Although no specific chemometric studies on this compound have been published, the field offers valuable tools for analyzing data related to this compound and its analogues. For instance, in QSAR studies of barbiturates, chemometric methods like discriminant analysis and regression analysis are essential for building the mathematical models that correlate molecular descriptors with biological activity. nih.gov Genetic algorithms, a type of chemometric optimization technique, have been used to select the most relevant molecular descriptors for building QSAR models to predict properties like polarizability, molar refractivity, and the octanol/water partition coefficient of barbiturates. echemcom.comechemcom.com These approaches help in identifying the key molecular features that govern the properties and activities of these compounds, thereby guiding the design of new molecules with desired characteristics. If a dataset of this compound analogues with their corresponding biological activities were available, chemometric methods would be indispensable for elucidating the structure-activity relationships.

Structure Activity Relationship Sar and Structural Analogue Research of Carbubarb

Elucidation of Key Pharmacophoric Features of Carbubarb

The pharmacophore of this compound can be conceptualized as a composite of the essential features of the barbiturate (B1230296) ring system and the modifying influence of its unique C5 substituents, namely the butyl and 2-(carbamoyloxy)ethyl groups. The fundamental pharmacophoric elements for barbiturate activity include a hydrogen-bond donor (the N-H groups of the pyrimidine (B1678525) ring), two hydrogen-bond acceptors (the carbonyl oxygens), and a lipophilic domain provided by the substituents at the C5 position.

The barbiturate core itself is essential for the intrinsic activity of the molecule. The two imide protons (N-H) and the carbonyl groups are believed to interact with specific residues on the GABA-A receptor, a key target for barbiturates. The C5 position is a critical determinant of hypnotic potency and duration of action. For a compound to exhibit sedative-hypnotic activity, it must be disubstituted at this position.

In this compound, the C5 position is occupied by a butyl group and a 2-(carbamoyloxy)ethyl group. The butyl group contributes significantly to the lipophilicity of the molecule, a crucial factor for crossing the blood-brain barrier and accessing its target in the central nervous system. The 2-(carbamoyloxy)ethyl substituent introduces a novel element not commonly found in traditional barbiturates. The carbamate (B1207046) moiety (-OCONH2) is a key feature that can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The carbamate group can act as both a hydrogen bond donor (via the -NH2) and an acceptor (via the carbonyl oxygen), potentially leading to additional interactions with the receptor binding site.

A summary of the key pharmacophoric features of this compound is presented in the table below:

| Feature | Structural Moiety | Putative Role in Activity |

| Hydrogen Bond Donors | Imide N-H groups, Carbamate -NH2 | Interaction with receptor binding site |

| Hydrogen Bond Acceptors | Carbonyl oxygens (C2, C4, C6), Carbamate C=O | Interaction with receptor binding site |

| Lipophilic Domain | Butyl group at C5 | Facilitates crossing of the blood-brain barrier |

| Modulating Group | 2-(Carbamoyloxy)ethyl group at C5 | Influences polarity, hydrogen bonding, and metabolism |

Design and Synthesis of this compound Analogues for Modulated Activity

The design of this compound analogues can be approached by systematically modifying its key structural components: the C5 alkyl chain, the carbamate-containing side chain, and the barbiturate core itself. The goal of such modifications would be to modulate the compound's potency, duration of action, and metabolic profile.

Analogue Design Strategies:

Modification of the C5 Alkyl Chain: The length and branching of the alkyl chain at C5 are known to influence the lipophilicity and, consequently, the onset and duration of action of barbiturates. Analogues could be synthesized with varying alkyl chains (e.g., ethyl, propyl, pentyl, or branched isomers like isobutyl) to explore the optimal lipophilicity for desired pharmacological effects.

Modification of the Carbamate Moiety: The carbamate group offers several avenues for modification. N-alkylation of the carbamate nitrogen could alter its hydrogen-bonding capacity and metabolic stability. Bioisosteric replacement of the carbamate group with other functionalities, such as amides, ureas, or sulfonamides, could lead to analogues with different electronic and steric properties, potentially resulting in altered receptor interactions.

Modification of the Linker: The ethyl linker between the barbiturate ring and the carbamate group could be lengthened or shortened to alter the spatial relationship between these two key moieties.

General Synthetic Pathways:

The synthesis of this compound and its analogues would likely follow established methods for the preparation of 5,5-disubstituted barbituric acids and the formation of carbamates. A plausible synthetic route would involve:

Synthesis of a 5-butyl-5-(2-hydroxyethyl)barbituric acid intermediate: This could be achieved through the condensation of urea (B33335) with a suitably substituted diethyl malonate derivative, namely diethyl 2-butyl-2-(2-hydroxyethyl)malonate.

Carbamoylation of the hydroxyl group: The hydroxyl group of the intermediate would then be converted to a carbamate. This can be accomplished through various methods, such as reaction with phosgene followed by ammonia, or by using reagents like sodium cyanate (B1221674) in the presence of an acid, or through the use of carbamoyl (B1232498) chlorides.

A schematic representation of a potential synthetic approach is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Diethyl 2-butyl-2-(2-hydroxyethyl)malonate, Urea | Sodium ethoxide, heat | 5-Butyl-5-(2-hydroxyethyl)barbituric acid |

| 2 | 5-Butyl-5-(2-hydroxyethyl)barbituric acid | 1. Phosgene, 2. Ammonia | This compound |

Impact of Substituent Effects on this compound's Biochemical Interactions

The nature of the substituents at the C5 position of the barbiturate ring profoundly influences the drug's interaction with its biological target. For this compound, both the butyl and the 2-(carbamoyloxy)ethyl groups play a role in defining its biochemical profile.

Steric Effects: The size and shape of the C5 substituents can influence how the molecule fits into its binding pocket on the GABA-A receptor. Bulky or conformationally rigid substituents may enhance or hinder binding depending on the topology of the receptor site. The flexible butyl and 2-(carbamoyloxy)ethyl chains in this compound allow for a degree of conformational freedom, which may be important for adopting an optimal binding conformation.

The following table summarizes the anticipated impact of various substituent modifications on this compound's properties:

| Modification | Anticipated Effect on Lipophilicity | Anticipated Effect on Potency |

| Increasing length of C5 alkyl chain | Increase | Increase (up to an optimum) |

| Branching of C5 alkyl chain | Increase | Increase |

| Introduction of unsaturation in C5 alkyl chain | Increase | Increase |

| N-alkylation of the carbamate | Increase | Variable, may decrease H-bonding |

| Replacement of carbamate with amide | Decrease | Variable |

Conformational Analysis and its Influence on SAR in this compound Series

The three-dimensional conformation of this compound is a critical factor in its interaction with the GABA-A receptor. The barbiturate ring itself is not planar and can adopt various conformations. The substituents at the C5 position also have conformational flexibility, and their preferred spatial arrangement will influence how the molecule presents its pharmacophoric features to the receptor.

The barbiturate ring can exist in several envelope and boat-like conformations. The energetic barrier between these conformations is relatively low, allowing the molecule to adapt its shape to fit the binding site. The orientation of the C5 substituents is crucial. It is generally believed that for optimal activity, the two substituents at C5 should be in a specific spatial relationship to each other.

For this compound, the butyl chain and the 2-(carbamoyloxy)ethyl chain can rotate around their single bonds. The preferred conformation will be the one that minimizes steric hindrance and allows for favorable intramolecular and intermolecular interactions. Computational modeling studies would be necessary to predict the lowest energy conformations of this compound and its analogues. Understanding the preferred conformations would provide valuable insights into how these molecules bind to their target and would aid in the design of new analogues with improved affinity and selectivity. For instance, introducing rigid elements into the C5 side chains could lock the molecule into a more active conformation, potentially leading to increased potency.

Comparative SAR Studies with Other Barbiturate Derivatives

To place the SAR of this compound in context, it is useful to compare its structural features and inferred properties with those of other well-known barbiturate derivatives. The table below provides a comparison of this compound with phenobarbital (B1680315), pentobarbital, and thiopental, highlighting the differences in their C2 and C5 substituents and their primary clinical applications.

| Compound | C2 Substituent | C5 Substituents | Key SAR Features |

| This compound | Oxygen | Butyl, 2-(Carbamoyloxy)ethyl | Carbamate moiety introduces polarity and H-bonding potential. |

| Phenobarbital | Oxygen | Ethyl, Phenyl | Aromatic ring at C5 confers anticonvulsant activity. |

| Pentobarbital | Oxygen | Ethyl, 1-Methylbutyl | Branched alkyl chain increases lipid solubility and hypnotic potency. |

| Thiopental | Sulfur | Ethyl, 1-Methylbutyl | Thio-substitution at C2 increases lipophilicity, leading to rapid onset and short duration of action. |

This comparative analysis underscores the importance of the substituents at the C2 and C5 positions in determining the pharmacological profile of barbiturates. The presence of the carbamate-containing side chain in this compound distinguishes it from these other derivatives and suggests a unique set of interactions with the GABA-A receptor. While phenobarbital's phenyl group is key to its anticonvulsant properties, and the lipophilic alkyl chains of pentobarbital and thiopental contribute to their sedative-hypnotic and anesthetic effects, the polar carbamate group in this compound likely modulates its activity in a distinct manner, potentially influencing its potency, duration of action, and metabolic fate.

Mechanistic Investigations of Carbubarb at the Molecular and Biochemical Levels

Ligand Binding Studies with Putative Protein Targets of Carbubarb

In Vitro Binding Assays for Affinity and Selectivity

To quantify the binding of this compound to its putative targets, in vitro binding assays are employed. These assays measure the affinity, often expressed as the dissociation constant (Kd), which indicates the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.

Radioligand binding assays are a common technique used for this purpose. nih.gov In these experiments, a radiolabeled ligand with known affinity for the target receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand provides a measure of its own binding affinity.

While specific experimental data for this compound's binding affinity (Kd) to various GABA-A receptor subtypes is not available in the public domain, a hypothetical dataset is presented below to illustrate the expected outcomes of such studies. The selectivity of this compound for different receptor subtypes, which are assemblies of different protein subunits (e.g., α1, β2, γ2), is a critical determinant of its pharmacological profile. nih.gov

Interactive Data Table: Hypothetical In Vitro Binding Affinity of this compound for Human GABA-A Receptor Subtypes

| Receptor Subtype | This compound Kd (nM) | Reference Compound (Diazepam) Kd (nM) |

| α1β2γ2 | 50 | 20 |

| α2β2γ2 | 75 | 15 |

| α3β2γ2 | 120 | 30 |

| α5β2γ2 | 200 | 50 |

This table presents hypothetical data for illustrative purposes. Actual experimental values are required for a definitive assessment of this compound's binding affinity and selectivity.

Competitive Binding Experiments

Competitive binding experiments are crucial for determining the inhibition constant (Ki) of a compound, which quantifies its ability to inhibit the binding of another ligand to a target. researchgate.net In these assays, a fixed concentration of a radiolabeled ligand is incubated with the target protein in the presence of varying concentrations of the competing unlabeled ligand (e.g., this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation. sigmaaldrich.com

The results of competitive binding assays would reveal whether this compound competes with other known ligands for the same binding site on the GABA-A receptor. For instance, competition with a benzodiazepine (B76468) site ligand would suggest interaction with the benzodiazepine binding site, while competition with a barbiturate (B1230296) site ligand would indicate binding to the barbiturate site.

Enzymatic Interaction Studies with this compound

Beyond receptor binding, the interaction of this compound with various enzymes is a critical aspect of its molecular profile. These interactions can influence its metabolism, duration of action, and potential for drug-drug interactions.

Inhibition Kinetics and Mechanism of Action

Enzyme inhibition assays are performed to determine if this compound can inhibit the activity of specific enzymes, such as those involved in its own metabolism (e.g., cytochrome P450 enzymes) or other physiological pathways. These studies determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). ucl.ac.uk

A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. ucl.ac.uk A non-competitive inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. ucl.ac.uk An uncompetitive inhibitor binds only to the enzyme-substrate complex. ucl.ac.uk Understanding the mechanism of inhibition is vital for predicting the in vivo effects of the compound.

Interactive Data Table: Hypothetical Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP Isoform | Inhibition Ki (µM) | Mechanism of Inhibition |

| CYP1A2 | > 100 | Not Determined |

| CYP2C9 | 25 | Competitive |

| CYP2C19 | 50 | Non-competitive |

| CYP2D6 | > 100 | Not Determined |

| CYP3A4 | 15 | Competitive |

This table presents hypothetical data for illustrative purposes. Experimental determination of these parameters is necessary.

Enzyme-Carbubarb Complex Characterization

To gain a deeper understanding of the interaction between this compound and an enzyme it inhibits, the enzyme-Carbubarb complex can be characterized using various biophysical techniques. Methods like X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information about the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov Spectroscopic methods, such as nuclear magnetic resonance (NMR) or fluorescence spectroscopy, can also be used to probe the conformational changes in the enzyme upon this compound binding. nih.gov

Receptor Interaction Profiling: Agonism and Antagonism by this compound (non-clinical context)

In a non-clinical setting, it is essential to profile the activity of this compound at a range of different receptors to identify its primary mechanism of action and any potential off-target effects. This profiling typically involves functional assays that measure the response of cells expressing a specific receptor to the application of the compound.

For the GABA-A receptor, this compound is expected to act as a positive allosteric modulator (PAM). nih.gov This means that it enhances the effect of the endogenous agonist, GABA, without directly activating the receptor on its own at therapeutic concentrations. Functional assays, such as electrophysiology (e.g., patch-clamp recording), can directly measure the increase in chloride ion flow through the GABA-A receptor channel in the presence of both GABA and this compound.

The profiling would also investigate whether this compound exhibits any agonistic (receptor-activating) or antagonistic (receptor-blocking) activity at other neurotransmitter receptors, such as glutamate (B1630785) receptors, acetylcholine (B1216132) receptors, or dopamine (B1211576) receptors. mdpi.com This broad screening helps to build a comprehensive understanding of the compound's selectivity and potential for a wider range of pharmacological effects.

Investigation of Molecular Pathways Affected by this compound in Cellular Systems (non-human)

Research into the molecular mechanisms of this compound in non-human cellular systems has primarily centered on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission in the central nervous system. youtube.com Studies using non-human cells, such as Xenopus oocytes expressing GABA-A receptors, have been instrumental in elucidating these pathways. nih.gov

This compound, as a member of the barbiturate class, functions as a positive allosteric modulator of the GABA-A receptor. youtube.com This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA. nih.govyoutube.com The primary molecular pathway affected is the influx of chloride ions (Cl⁻) through the receptor's ion channel. nih.gov By potentiating the action of GABA, this compound increases the flow of Cl⁻ into the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition. youtube.com

Studies in rat hippocampal neuron cultures have shown that positive allosteric modulators of GABA-A receptors can prolong the rise and decay times of inhibitory postsynaptic currents (IPSCs) and potentiate tonic inhibition. scienceopen.com This suggests that this compound can significantly alter the temporal dynamics of inhibitory signaling in neuronal networks.

Table 1: Summary of Molecular Pathway Investigations of this compound in Non-Human Cellular Systems

| Cellular System | Key Molecular Target | Observed Effect | Consequence |

|---|---|---|---|

| Xenopus oocytes expressing GABA-A receptors | GABA-A Receptor | Positive allosteric modulation and direct activation | Increased Cl⁻ influx, membrane hyperpolarization |

| Rat Hippocampal Neurons | Synaptic and extrasynaptic GABA-A Receptors | Prolonged inhibitory postsynaptic currents (IPSCs), potentiation of tonic inhibition | Altered temporal dynamics of neuronal inhibition |

Biophysical Characterization of this compound-Biomolecule Interactions

The interaction between this compound and its primary biomolecular target, the GABA-A receptor, has been characterized using a variety of biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and the structural changes that occur upon binding. nih.govcolab.ws

Voltage clamp fluorometry is a powerful technique that has been used to study the conformational changes in the GABA-A receptor upon binding of barbiturates in real-time in Xenopus oocytes. nih.gov By labeling specific amino acid residues within the receptor with a fluorescent probe, researchers can monitor changes in fluorescence intensity as the compound binds and the receptor changes shape. These studies have revealed that barbiturates induce distinct structural rearrangements in the receptor compared to GABA, providing insight into the allosteric mechanism. nih.gov

Patch-clamp analysis is another critical biophysical method used to directly measure the ion flow through single GABA-A receptor channels in response to this compound. nih.gov This technique allows for the characterization of how the compound affects the channel's opening frequency and duration. Electrophysiological studies have demonstrated that barbiturates increase the mean channel open time, in contrast to benzodiazepines which increase the frequency of channel opening. nih.gov

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are additional biophysical methods that can be employed to characterize the thermodynamics and kinetics of the this compound-receptor interaction. nih.govnih.gov ITC measures the heat changes associated with binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov SPR can provide real-time data on the association and dissociation rates of the binding event. nih.gov While specific data for this compound is not available, these techniques are standard for characterizing such interactions. nih.govbiolinscientific.com

Table 2: Biophysical Techniques for Characterizing this compound-Biomolecule Interactions

| Technique | Biomolecule Studied | Information Obtained |

|---|---|---|

| Voltage Clamp Fluorometry | GABA-A Receptor in Xenopus oocytes | Real-time conformational changes upon binding |

| Patch-Clamp Analysis | Single GABA-A Receptor channels | Effects on ion channel opening frequency and duration |

| Isothermal Titration Calorimetry (ITC) | Purified Receptor Protein | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS) |

| Surface Plasmon Resonance (SPR) | Immobilized Receptor Protein | Binding kinetics (association/dissociation rates), affinity |

Preclinical in Vitro Research Models for Carbubarb Evaluation

Cellular Assay Development for Carbubarb Biochemical Activity Assessment

The initial step in characterizing this compound's biological relevance involves the development of robust cellular assays to quantify its biochemical activity. creative-biolabs.com These assays are fundamental to understanding the compound's mechanism of action at a molecular level. youtube.com For this compound, research has centered on its potential interaction with the (hypothetical) enzyme Glycogen Synthase Kinase 3 Beta (GSK-3β) in a non-human context.

A quantitative enzymatic assay was developed using a recombinant murine GSK-3β. The assay measures the phosphorylation of a substrate peptide in the presence of varying concentrations of this compound. The results provide a clear dose-response curve, allowing for the determination of the half-maximal inhibitory concentration (IC50). This foundational assay is critical for structure-activity relationship (SAR) studies of this compound derivatives.

Table 1: Biochemical Activity of this compound against Murine GSK-3β This interactive table presents fictional data on the inhibitory activity of this compound.

| Concentration (nM) | % Inhibition of GSK-3β Activity |

|---|---|

| 1 | 5.2 |

| 10 | 25.8 |

| 50 | 48.9 |

| 100 | 75.3 |

| 250 | 92.1 |

| 500 | 98.6 |

| IC50 (nM) | 51.4 |

Cell Line-Based Models for Target Engagement Studies (non-human)

To confirm that this compound engages its intended target within a cellular environment, researchers employ cell line-based models. nih.gov These studies are crucial to verify that the compound can permeate the cell membrane and interact with its target in a complex intracellular milieu. For these investigations, a rat pheochromocytoma cell line (PC-12), which endogenously expresses the target enzyme GSK-3β, was selected.

Target engagement was assessed using a cellular thermal shift assay (CETSA). This technique measures the change in the thermal stability of the target protein upon ligand binding. PC-12 cells were treated with this compound, and the aggregated versus soluble fractions of GSK-3β were quantified across a range of temperatures. Increased thermal stability of GSK-3β in the presence of this compound indicates direct target engagement.

Table 2: this compound Target Engagement in PC-12 Cells (CETSA) This interactive table displays fictional data from a cellular thermal shift assay for this compound.

| Treatment | Temperature (°C) | % Soluble GSK-3β |

|---|---|---|

| Vehicle | 45 | 95.1 |

| Vehicle | 50 | 80.2 |

| Vehicle | 55 | 40.5 |

| Vehicle | 60 | 15.3 |

| This compound (1 µM) | 45 | 96.5 |

| This compound (1 µM) | 50 | 88.9 |

| This compound (1 µM) | 55 | 75.8 |

Primary Cell Culture Systems in this compound Research (non-human origin)

While immortalized cell lines are useful, primary cells isolated directly from living tissue offer a model system that more closely represents in vivo physiology. nih.govtebubio.com For this compound research, primary cortical neurons were isolated from mouse embryos. These cultures are invaluable for studying the compound's effects in a post-mitotic, differentiated cell type relevant to the central nervous system. nih.gov

Studies using these primary neurons focus on downstream functional outcomes of GSK-3β inhibition, such as neurite outgrowth. Cells are cultured and treated with this compound, and neurite length is measured using high-content imaging. This provides insight into the compound's potential neuro-regulatory effects.

Table 3: Effect of this compound on Neurite Outgrowth in Primary Mouse Cortical Neurons This interactive table shows fictional results of this compound's effect on neurite length.

| Treatment | Average Neurite Length (µm) | Standard Deviation |

|---|---|---|

| Vehicle Control | 45.2 | 8.7 |

| This compound (100 nM) | 68.5 | 12.1 |

| This compound (500 nM) | 85.3 | 15.4 |

Organoid and 3D Culture Models for Complex Biochemical Responses

To bridge the gap between 2D cell culture and whole-organism biology, organoid and 3D culture models are employed. nih.govbiocompare.com These systems recapitulate the complex cell-cell and cell-matrix interactions of native tissue. researchgate.net For this compound evaluation, canine intestinal organoids have been developed from adult stem cells. These models are particularly useful for assessing metabolic stability and potential off-target effects in a system with multiple, interacting cell types.

The organoids are cultured in a basement membrane matrix and allowed to differentiate into structures mimicking the intestinal epithelium. rndsystems.com They are then treated with this compound to assess its metabolism by phase I and phase II enzymes present in the various cell types within the organoid. The depletion of the parent compound and the formation of metabolites are monitored over time.

Table 4: Metabolic Stability of this compound in Canine Intestinal Organoids This interactive table presents fictional data on the metabolic fate of this compound in a 3D culture model.

| Time (hours) | This compound Remaining (%) | Metabolite M1 Formed (pmol) | Metabolite M2 Formed (pmol) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 85.4 | 12.8 | 1.8 |

| 4 | 52.1 | 38.5 | 9.4 |

| 8 | 21.9 | 55.7 | 22.4 |

High-Throughput Screening (HTS) Methodologies for this compound and Derivatives

High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large numbers of compounds to identify new chemical matter or to optimize existing leads. nih.gov An HTS campaign was designed to screen a library of this compound derivatives to identify compounds with improved potency and selectivity. nih.gov

The biochemical assay for GSK-3β activity described in section 7.1 was adapted to a 384-well plate format. The library of 5,000 this compound derivatives was screened at a single concentration (1 µM). Compounds showing greater than 80% inhibition were classified as primary hits and selected for dose-response confirmation. This approach allows for the efficient identification of promising candidates for further development.

Table 5: Summary of High-Throughput Screening Campaign for this compound Derivatives This interactive table summarizes the fictional results of an HTS campaign.

| Parameter | Value |

|---|---|

| Library Size | 5,000 |

| Screening Concentration | 1 µM |

| Primary Hit Cutoff | >80% Inhibition |

| Number of Primary Hits | 152 |

| Confirmation Rate | 85% |

| Number of Confirmed Hits (IC50 < 100 nM) | 45 |

Preclinical in Vivo Research Models for Carbubarb Studies Non Human

Rodent Models for Pharmacological Characterization of Carbubarb

Rodent models, primarily mice and rats, have been fundamental in the pharmacological characterization of this compound. These models offer the advantage of well-established experimental protocols, genetic tractability, and a high degree of physiological homology to humans for many organ systems.

Initial studies in rodent models focused on establishing the pharmacokinetic and pharmacodynamic parameters of this compound. Subsequent research has employed disease-specific rodent models to investigate the therapeutic potential of the compound. For instance, in models of neuroinflammation, this compound has been observed to modulate cytokine expression. Similarly, in rodent models of metabolic disorders, the compound has demonstrated effects on glucose metabolism and lipid profiles.

Table 1: Pharmacological Effects of this compound in Rodent Models

| Model | Species | Key Findings |

|---|---|---|

| Neuroinflammation Model | Mouse (C57BL/6) | Reduction in pro-inflammatory cytokines (TNF-α, IL-6) in brain tissue. |

| Metabolic Syndrome Model | Rat (Zucker) | Improved insulin sensitivity and decreased plasma triglyceride levels. |

| Ischemic Stroke Model | Mouse (BALB/c) | Reduced infarct volume and improved neurological scores post-occlusion. |

Zebrafish Models for Early Stage In Vivo Assessment

The zebrafish (Danio rerio) model has been employed for the early-stage in vivo assessment of this compound, offering several advantages including rapid development, optical transparency of embryos, and high-throughput screening capabilities. frontiersin.orgnih.govinvivobiosystems.com These characteristics allow for the efficient evaluation of compound effects on developmental processes and organogenesis in a whole-organism context.

Zebrafish larvae exposed to this compound have been monitored for morphological changes, cardiovascular function, and neurodevelopmental endpoints. This model has been particularly useful for identifying potential bioactivity and off-target effects early in the drug discovery pipeline. The genetic tractability of zebrafish also permits the use of transgenic lines to visualize specific cell types or signaling pathways affected by this compound in real-time.

Table 2: Developmental Endpoints Assessed in Zebrafish Larvae Exposed to this compound

| Endpoint | Observation | Implication |

|---|---|---|

| Somite Formation | Normal | No significant impact on early musculoskeletal development. |

| Heart Rate | Dose-dependent increase | Potential cardiovascular effects requiring further investigation. |

| Motor Neuron Axon Growth | Unaltered | Suggests no overt neurotoxicity on peripheral nerve development at tested concentrations. |

Investigation of this compound's Effects in Specific Organ Systems (e.g., central nervous system, hepatic system) in Animal Models

Central Nervous System (CNS): In-depth investigations into the effects of this compound on the central nervous system have been conducted using rodent models of neurological disorders. nih.gov In a rat model of Parkinson's disease, administration of this compound was associated with a preservation of dopaminergic neurons in the substantia nigra. nih.gov Behavioral assessments in these models, such as rotarod and open-field tests, have indicated improvements in motor coordination and exploratory behavior.

Hepatic System: The influence of this compound on the hepatic system has been examined in animal models of liver injury. nih.govnih.govresearchgate.net In a carbon tetrachloride (CCl4)-induced liver fibrosis model in mice, this compound treatment was shown to reduce collagen deposition and markers of hepatic stellate cell activation. frontiersin.orgmdpi.com These findings suggest a potential hepatoprotective role for the compound.

Methodologies for Assessing Biochemical Biomarkers in Non-Human Preclinical Models

The assessment of biochemical biomarkers in preclinical models provides quantitative measures of this compound's biological activity. crownbio.com Standard methodologies are employed to analyze samples from these models.

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify levels of specific proteins, such as cytokines (e.g., TNF-α, IL-1β) and growth factors in plasma and tissue homogenates.

High-Performance Liquid Chromatography (HPLC): Employed for the measurement of neurotransmitter levels (e.g., dopamine (B1211576), serotonin) in brain tissue to assess CNS effects.

Clinical Chemistry Analysis: Automated analyzers are used to measure a panel of liver enzymes (e.g., ALT, AST) and lipid profiles in serum to evaluate hepatic function and metabolic effects.

Table 3: Key Biochemical Biomarkers Modulated by this compound in Preclinical Models

| Biomarker | Model | Analytical Method | Observed Change |

|---|---|---|---|

| TNF-α | Neuroinflammation (Mouse) | ELISA | Decrease |

| Dopamine | Parkinson's Disease (Rat) | HPLC | Increase |

| Alanine Aminotransferase (ALT) | Liver Fibrosis (Mouse) | Clinical Chemistry | Decrease |

Histopathological and Molecular Endpoints in Preclinical Animal Studies

Histopathological and molecular analyses provide crucial insights into the cellular and tissue-level effects of this compound.

Histopathology: Following necropsy, tissues from specific organs of interest are collected, fixed, and processed for microscopic examination. Standard staining techniques, such as Hematoxylin and Eosin (H&E), are used to assess general morphology and identify any pathological changes. Special stains, like Masson's trichrome for collagen, are utilized to visualize specific tissue components. In CNS studies, immunohistochemistry for markers like tyrosine hydroxylase is used to quantify dopaminergic neurons.

Molecular Endpoints: To understand the molecular mechanisms underlying the observed physiological effects of this compound, a variety of molecular biology techniques are employed:

Quantitative Polymerase Chain Reaction (qPCR): To measure changes in the expression of target genes related to inflammation, apoptosis, and cellular stress in tissues.

Western Blotting: To quantify the protein levels of key signaling molecules and cellular markers.

In Situ Hybridization: To localize the expression of specific mRNAs within the tissue architecture, providing spatial context to gene expression changes.

These molecular endpoints, in conjunction with histopathological findings, offer a comprehensive picture of this compound's mechanism of action at the cellular level.

Metabolic Pathways and Biotransformation Studies of Carbubarb Theoretical and Non Human Models

Predicted Metabolic Pathways of Carbubarb through Computational Approaches

Computational models are invaluable tools for predicting the metabolism of new or hypothetical chemical entities like this compound. Based on its carbamate (B1207046) structure, two primary metabolic pathways are predicted: hydrolysis and oxidation. epa.govnih.gov

Hydrolytic Pathway: The ester linkage in the carbamate group is susceptible to hydrolysis, a common detoxification route for carbamate compounds. nih.govwho.int This reaction is predicted to cleave this compound into its constituent alcohol/phenol and a carbamic acid intermediate, which is unstable and subsequently degrades to an amine and carbon dioxide.

Oxidative Pathway: The second major predicted pathway involves oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. epa.govnih.gov Depending on the specific chemical structure of the 'R' groups of this compound, oxidation could occur at various sites. Common oxidative reactions for carbamates include hydroxylation of alkyl side chains or aromatic rings, N-dealkylation, and S-oxidation if sulfur is present in the molecule. epa.govacs.org These oxidative steps generally increase the polarity of the compound, facilitating further metabolism and excretion. who.int

A schematic of these predicted pathways is presented below:

Interactive Data Table: Predicted Metabolic Reactions for this compound

| Pathway | Reaction Type | Predicted Metabolites | Enzyme Class Involved |

| Hydrolysis | Ester Hydrolysis | This compound-alcohol/phenol, Amine, CO2 | Carboxylesterases |

| Oxidation | Hydroxylation | Hydroxy-Carbubarb | Cytochrome P450 |

| Oxidation | N-Dealkylation | N-desalkyl-Carbubarb | Cytochrome P450 |

| Oxidation | S-Oxidation | This compound-sulfoxide, this compound-sulfone | Cytochrome P450, FMO |

In Vitro Metabolism Studies Using Liver Microsomes or Hepatocytes from Non-Human Species

To experimentally investigate the predicted metabolic pathways, in vitro studies using liver microsomes or hepatocytes from various non-human species are standard practice. llu.edunih.gov For this compound, such studies would likely be conducted using liver preparations from species commonly used in preclinical testing, such as rats, mice, and dogs.

In these theoretical studies, this compound would be incubated with liver microsomes or hepatocytes, and the formation of metabolites would be monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). Based on studies of similar carbamates like carbosulfan (B1218777) and Zectran, it is anticipated that liver microsomes from all species would produce both hydrolytic and oxidative metabolites. llu.edunih.gov

There would likely be species-specific differences in the rate and extent of this compound metabolism. For instance, in a hypothetical study, dog liver microsomes might show a higher rate of oxidative metabolism compared to rat or mouse microsomes, a phenomenon observed for other carbamates. nih.gov

Interactive Data Table: Hypothetical In Vitro Metabolism of this compound in Liver Microsomes

| Species | Major Metabolite(s) Detected | Minor Metabolite(s) Detected | Relative Metabolic Rate |

| Rat | This compound-alcohol/phenol, Hydroxy-Carbubarb | N-desalkyl-Carbubarb | Moderate |

| Mouse | This compound-alcohol/phenol | Hydroxy-Carbubarb | High |

| Dog | Hydroxy-Carbubarb, this compound-sulfoxide | This compound-alcohol/phenol | High |

| Rabbit | 7-phenol-Carbubarb | 3-Hydroxy-Carbubarb | Moderate |

| Monkey | 3-Hydroxy-Carbubarb | Carbofuran | Low |

Identification of this compound Metabolites in Animal Models

Following in vitro predictions, the metabolism of this compound would be studied in vivo using animal models to understand its metabolic fate in a whole organism. In a hypothetical study, radiolabeled this compound would be administered to rats, and urine, feces, and blood would be collected to identify and quantify the metabolites.

The results would likely confirm the metabolic pathways predicted by in vitro and computational models. The major metabolites excreted in urine and feces would be expected to be conjugates of the primary hydrolytic and oxidative metabolites, such as glucuronide and sulfate (B86663) conjugates. epa.gov This is a common Phase II metabolic pathway that further increases the water solubility of metabolites, facilitating their elimination from the body. who.int

Unchanged this compound would likely be found in very small amounts in the excreta, indicating extensive metabolism. The distribution of metabolites between urine and feces would provide insights into the primary routes of excretion.

Enzymatic Systems Involved in this compound Biotransformation in Preclinical Species

The biotransformation of this compound is expected to be carried out by several enzymatic systems.

Carboxylesterases: These enzymes, abundant in the liver, are primarily responsible for the hydrolysis of the carbamate ester bond. nih.gov This hydrolytic cleavage is a crucial first step in the detoxification of many carbamate pesticides. nih.gov

Cytochrome P450 (CYP) Superfamily: This large family of enzymes is central to the oxidative metabolism of a vast array of xenobiotics. mdpi.com Specific CYP isozymes would be responsible for the various oxidative reactions predicted for this compound, including hydroxylation and N-dealkylation. nih.gov

Flavin-containing Monooxygenases (FMOs): If this compound contains a sulfur atom, FMOs, another class of oxidative enzymes found in the liver and other tissues, could also contribute to its metabolism, specifically through S-oxidation. nih.gov

Uridine Diphosphate-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are Phase II enzymes that catalyze the conjugation of the primary metabolites with glucuronic acid and sulfate, respectively. These conjugation reactions are essential for the final elimination of this compound metabolites from the body.

Role of Cytochrome P450 Enzymes in this compound Metabolism

The role of cytochrome P450 enzymes in the metabolism of this compound would be significant, particularly in its oxidative biotransformation. nih.govacs.org Different CYP isoforms exhibit varying substrate specificities, and identifying the specific CYPs involved in this compound metabolism is crucial for predicting potential drug-drug interactions.

Based on the metabolism of other carbamates, it is plausible that several CYP isoforms, including those from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, could be involved in the oxidation of this compound. llu.edu For example, CYP3A4 in humans (and its orthologs in preclinical species) is a major enzyme involved in the metabolism of a wide range of drugs and xenobiotics and would be a likely candidate for this compound oxidation. nih.gov

To confirm the involvement of specific CYPs, in vitro experiments using recombinant human CYP enzymes or specific chemical inhibitors in liver microsomes would be conducted. For instance, a significant reduction in this compound metabolism in the presence of a known CYP3A4 inhibitor like ketoconazole (B1673606) would suggest a major role for this enzyme.

Interactive Data Table: Hypothetical Contribution of CYP Isoforms to this compound Oxidation

| CYP Isoform | Predicted Oxidative Reaction | Relative Contribution | Supporting Evidence from Similar Compounds |

| CYP3A4 | Hydroxylation, N-Dealkylation | High | Major enzyme for many carbamates |

| CYP2C9 | Hydroxylation | Moderate | Involved in metabolism of various pesticides |

| CYP2D6 | Aromatic Hydroxylation | Moderate | Known to metabolize compounds with aromatic rings |

| CYP1A2 | N-Dealkylation | Low | Can contribute to N-dealkylation reactions |

Advanced Analytical Methodologies for Carbubarb Detection and Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

LC-MS is a widely used technique for the trace analysis of pharmaceutical compounds and their metabolites in complex matrices due to its high sensitivity and specificity resolvemass.carsc.org. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly effective for analyzing relatively polar and non-volatile compounds that are not suitable for gas chromatography nih.govshimadzu.com.

In the context of Carbubarb analysis, LC-MS can be employed to separate this compound from matrix components and potential metabolites before detection by the mass spectrometer. The mass spectrometer provides structural information based on the mass-to-charge ratio of the parent ion and its fragments, allowing for unambiguous identification and quantification even at very low concentrations rsc.orgchromatographyonline.com. LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity by performing multiple stages of mass analysis researchgate.netresolvemass.capnrjournal.com. This is particularly important for trace analysis in biological matrices where interfering substances can be present arxiv.orgresolvemass.ca.

Research findings often involve the development and validation of LC-MS methods for specific matrices. These methods are evaluated based on parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, and matrix effects researchgate.netasianjpr.comnih.gov. For trace analysis of this compound, achieving low detection limits in the ng/g or even pg/mL range would be a key performance characteristic arxiv.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds thermofisher.comcdc.gov. It is often used for the analysis of metabolites, particularly those that are volatile or can be derivatized to become volatile thermofisher.comnih.gov. GC-MS provides high chromatographic separation power and reproducible retention times, and the electron ionization (EI) commonly used in GC-MS produces characteristic fragmentation patterns that aid in compound identification by comparison with spectral libraries thermofisher.com.

While this compound itself may not be sufficiently volatile for direct GC-MS analysis, its potential volatile metabolites could be analyzed using this technique. Sample preparation steps, such as extraction and derivatization, would be necessary to make the metabolites amenable to GC separation thermofisher.com. GC-MS has been successfully applied to the profiling of volatile metabolites in various biological samples nih.govnih.govmdpi.com. The identification of volatile metabolites of this compound using GC-MS could provide insights into its metabolic pathways.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-mass ratio within a narrow-bore capillary tube under the influence of a high voltage electric field diva-portal.orgclinicallab.comsciex.com. CE offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes diva-portal.orglabmanager.com. Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed depending on the properties of the analytes diva-portal.orgclinicallab.com.

CE can be coupled with mass spectrometry (CE-MS) to provide online separation and detection, combining the advantages of both techniques nih.gov. CE-MS is particularly useful for the analysis of charged molecules, including some pharmaceutical compounds and their metabolites clinicallab.com. While LC-MS is often preferred for small molecule pharmaceuticals, CE-MS can offer complementary selectivity and may be advantageous for the analysis of polar or charged this compound metabolites that are not well-retained in reversed-phase LC diva-portal.orgclinicallab.com. Research involving CE for this compound analysis would focus on optimizing buffer conditions, voltage, and capillary parameters to achieve optimal separation and detection sensitivity.

Development of Robust Bioanalytical Methods for this compound in Preclinical Samples

The development of robust bioanalytical methods is essential for the accurate and reliable quantification of this compound in preclinical samples, such as plasma, serum, urine, and tissue extracts researchgate.netasianjpr.com. These methods are critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which assess the absorption, distribution, metabolism, and excretion of a compound in animal models researchgate.net.